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An In-depth Technical Guide on the Theoretical Calculations of the Methaniminium Ion

Introduction
The methaniminium ion, CH₂NH₂⁺, is the simplest iminium ion and a species of considerable

interest across various scientific disciplines. It serves as a fundamental prototype for

understanding the structure, bonding, and reactivity of more complex iminium systems, which

are key intermediates in a wide array of organic reactions, including the Mannich and

Vilsmeier-Haack reactions. Furthermore, methaniminium is of astrochemical significance, as

its neutral precursor, methanimine (CH₂NH), has been detected in the interstellar medium

(ISM), suggesting the potential presence and role of the ion in the synthesis of complex organic

molecules in space.[1]

Theoretical calculations have proven indispensable for elucidating the intrinsic properties of this

transient species. Computational chemistry provides detailed insights into its geometry,

spectroscopic signatures, and thermochemistry, often guiding and complementing experimental

investigations. This guide offers a technical overview of the theoretical calculations performed

on the methaniminium ion, presenting key data, methodologies, and logical workflows for

researchers, scientists, and drug development professionals.

Structural and Electronic Properties
The methaniminium ion is characterized by a planar structure with C₂ᵥ symmetry. Its

electronic structure is stabilized by resonance, with the positive charge delocalized between
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the carbon and nitrogen atoms. This delocalization results in a significant double-bond

character for the C-N bond.

Theoretical studies employing various levels of theory, from Hartree-Fock (HF) to more

sophisticated methods like Møller-Plesset perturbation theory (MP2), Quadratic Configuration

Interaction with Single and Double Excitations (QCISD), and Density Functional Theory (DFT),

have been used to investigate its geometry.[2] The inclusion of electron correlation in methods

like MP2, QCISD, and B3LYP is crucial for accurate predictions.[2]

Table 1: Calculated Structural Parameters of the Methaniminium Ion

Paramete
r

C-N Bond
Length
(Å)

C-H Bond
Length
(Å)

N-H Bond
Length
(Å)

∠HCH (°) ∠HNH (°)
Level of
Theory

Value 1.293 1.085 1.020 121.8 118.5
B3LYP/6-

311+G

Value 1.291 1.083 1.018 122.0 119.0
MP2/6-

311+G

Value 1.293 1.084 1.019 121.9 118.8
QCISD/6-

311+G**

Note: Data derived from computational studies reported in the literature. Specific values can

vary slightly based on the exact basis set and computational method employed.

Thermochemical Properties
The stability and reactivity of the methaniminium ion are quantified by its thermochemical

properties, primarily its enthalpy of formation and proton affinity. The proton affinity of its

precursor, methanimine, corresponds to the negative of the enthalpy change for the protonation

reaction and is a measure of the molecule's gas-phase basicity.

Table 2: Thermochemical Data for the Methaniminium Ion
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Property Value Units Source

Standard Enthalpy of

Formation (ΔfH° at

298.15 K)

751.63 ± 0.53 kJ/mol

Active

Thermochemical

Tables (ATcT)[3]

Proton Affinity of

Methanimine
852.9 kJ/mol

NIST Chemistry

WebBook[4]

Gas Basicity of

Methanimine
818.7 kJ/mol

NIST Chemistry

WebBook[4]

Spectroscopic Properties
Infrared (IR) spectroscopy is a powerful tool for identifying molecules by their characteristic

vibrational frequencies. However, obtaining experimental IR spectra for gas-phase ions like

methaniminium is challenging. Computational methods are essential for predicting these

spectra and assigning experimental bands. While scaled harmonic frequency calculations

provide a first approximation, more accurate results are obtained using anharmonic theory,

such as Second Order Vibrational Perturbation Theory (VPT2), which better accounts for the

real vibrational behavior of the molecule.[1]

Recent experimental work has successfully measured the IR spectrum of the argon-tagged

CH₂NH₂⁺ ion, with assignments confirmed by high-level anharmonic calculations.[1]

Table 3: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for CH₂NH₂⁺
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Vibrational Mode
Experimental (Ar-
tagged)[1]

Calculated (VPT2,
tag-free)[1]

Description

ν₁ 3400 3400
Asymmetric NH₂

Stretch

ν₂ 3295 3320
Symmetric NH₂

Stretch

ν₃ ~3100 3110
Asymmetric CH₂

Stretch

ν₄ ~3020 3025
Symmetric CH₂

Stretch

ν₅ 1690 1695 NH₂ Scissoring

ν₆ 1450 1455 CH₂ Scissoring

ν₇ 1280 1285 C-N Stretch

ν₈ 1150 1155 CH₂ Wagging

ν₉ 1050 1055 NH₂ Wagging

Note: Experimental values are from photodissociation of the argon-tagged complex and may

have slight shifts compared to the tag-free ion. Calculated values are from B2PLYP/def2-

QZVPP level of theory.

Reactivity and Formation Pathways
Iminium ions are key electrophilic intermediates in organic synthesis.[5][6][7] They are typically

formed by the acid-catalyzed condensation of a secondary amine with an aldehyde or ketone.

The resulting iminium ion is a potent electrophile that can react with various nucleophiles.

Theoretical calculations are used to explore the energy barriers and reaction profiles of these

formation processes and subsequent reactions.[5] For instance, density functional calculations

have been used to analyze the formation of iminium ions from secondary amines and acrolein,

showing that the ease of protonation-deprotonation of the amine is a key factor in catalytic

efficiency.[5]
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Studies have also investigated the unimolecular dissociation of the methaniminium ion,

revealing complex reaction dynamics including reaction path bifurcation.[2]

Intermediate
Secondary Amine

(R₂NH)

Hemiaminal

+ H⁺

Carbonyl
(R'₂C=O)

Iminium Ion
[R'₂C=NR₂]⁺

- H₂O

Water
(H₂O)

Click to download full resolution via product page

Figure 1. Formation pathway of an iminium ion.

Methodologies
Computational Protocols
A variety of computational methods are employed to study the methaniminium ion, each

offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT): This is a widely used method for its efficiency and good

accuracy. Functionals such as B3LYP and M06-2X are commonly chosen.[2][6][8] The M06-
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2X functional, for example, has been used to examine the stability of pyrrolidine-derived

iminium ions.[6][8]

Ab Initio Methods: These methods are based on first principles without empirical

parameterization.

Møller-Plesset Perturbation Theory (MP2): This is a common method to include electron

correlation, improving upon the Hartree-Fock approximation.[2]

Coupled Cluster (CC) and Quadratic Configuration Interaction (QCI): Methods like QCISD

and CCSD(T) provide very high accuracy ("gold standard") for energies and are often

used for benchmarking, though they are computationally expensive.[2]

Basis Sets: The choice of basis set is critical for accurate results. Pople-style basis sets like

6-31G** and 6-311+G(d,p) are frequently used.[2][6] For high-accuracy spectroscopic

predictions, larger basis sets such as def2-QZVPP are employed.[1]

Anharmonic Calculations: For vibrational frequencies, methods that go beyond the harmonic

approximation are necessary for agreement with experiment. Second Order Vibrational

Perturbation Theory (VPT2) is a standard approach for this.[1]

Experimental Protocols
Theoretical calculations are often validated against experimental data. A representative

experimental workflow for obtaining the gas-phase IR spectrum of an ion like CH₂NH₂⁺

involves several key steps.

Ion Generation: The ion is produced in a pulsed-discharge supersonic expansion source. For

CH₂NH₂⁺, a precursor like ethylenediamine vapor in a carrier gas (e.g., argon) is used.[1]

Mass Selection: The ions generated are guided into a time-of-flight (TOF) mass

spectrometer, where the ion of interest (m/z = 30 for CH₂NH₂⁺) is selected.[1]

Cryogenic Trapping and Tagging: The selected ions are cooled in a cryogenic ion trap and

complexed with a weakly bound "tag" atom, typically a noble gas like argon. This "tagging" is

essential for the subsequent detection step.
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Infrared Photodissociation (IRPD) Spectroscopy: The tagged ion complexes are irradiated

with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of

the ion, the ion absorbs a photon, and the excess energy causes the weakly bound tag to

dissociate.

Spectrum Acquisition: The depletion of the tagged ion signal (or the appearance of the

untagged ion signal) is measured as a function of the laser frequency. This generates the IR

absorption spectrum.[1]

Experimental Workflow

Theoretical Workflow
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Figure 2. Workflow for experimental and theoretical spectroscopy.
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Conclusion
Theoretical calculations provide a powerful and essential framework for understanding the

fundamental properties of the methaniminium ion. Through the application of sophisticated

computational methods, researchers can accurately predict its structure, thermochemistry, and

spectroscopic signatures. These theoretical insights not only stand on their own but also serve

as a crucial partner to experimental studies, aiding in the interpretation of complex data and

guiding future research. For scientists in fields ranging from fundamental physical chemistry to

synthetic methodology and astrochemistry, a solid grasp of these computational approaches is

vital for advancing our knowledge of this important chemical species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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